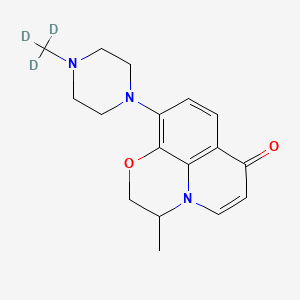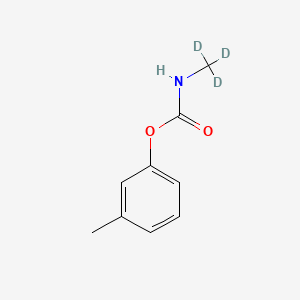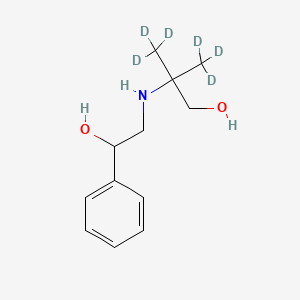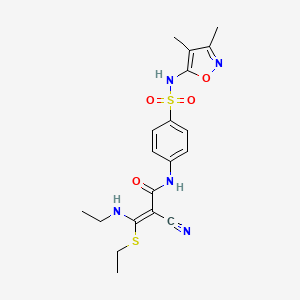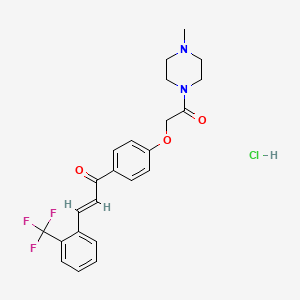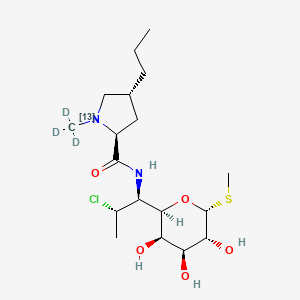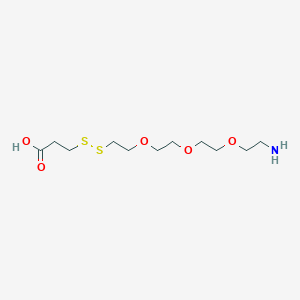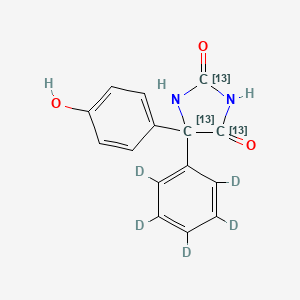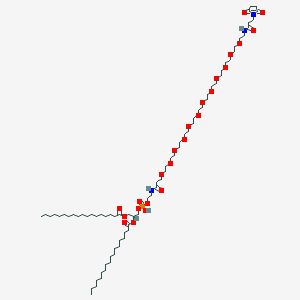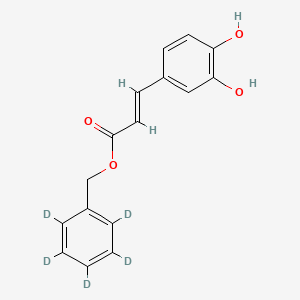
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a deuterated derivative of a phenylpropanoid ester. This compound is characterized by the presence of five deuterium atoms on the phenyl ring and a conjugated system involving a 3,4-dihydroxyphenyl group and a prop-2-enoate moiety. Deuterium substitution is often used to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in pentadeuteriobenzene.
Formation of Benzyl Alcohol: Pentadeuteriobenzene is then converted to (2,3,4,5,6-pentadeuteriophenyl)methanol through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of (2,3,4,5,6-pentadeuteriophenyl)methanol with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms on the phenyl ring can be replaced by other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of phenylpropanoid metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
作用机制
The mechanism of action of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative pathways, thereby exerting anti-inflammatory effects.
Metabolic Pathways: Deuterium substitution can alter the metabolic fate of the compound, providing insights into metabolic processes.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Deuterated Phenylpropanoids: Compounds with similar structures but different deuterium substitution patterns.
Uniqueness
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific deuterium substitution, which provides distinct advantages in studying isotope effects and metabolic pathways. Its combination of antioxidant and potential therapeutic properties also sets it apart from other similar compounds.
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
275.31 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+/i1D,2D,3D,4D,5D |
InChI 键 |
WWVKQTNONPWVEL-JZLLMNGMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC(=C(C=C2)O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


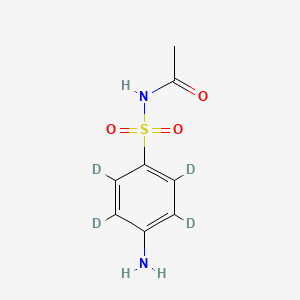
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
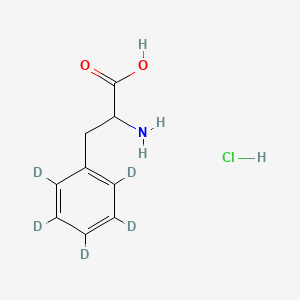
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

